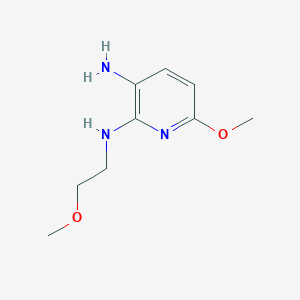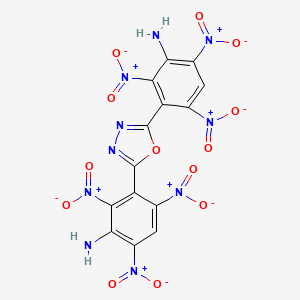
3,3'-(1,3,4-Oxadiazole-2,5-diyl)bis(2,4,6-trinitroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- is a complex organic compound characterized by the presence of a benzenamine moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with multiple nitro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- typically involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. Common synthetic routes include the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amines, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including high-energy materials and explosives.
Mecanismo De Acción
The mechanism of action of benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The 1,3,4-oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
- 3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
Benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- is unique due to its combination of a benzenamine moiety with a highly substituted 1,3,4-oxadiazole ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in high-energy materials and advanced synthetic chemistry .
Propiedades
Número CAS |
65992-10-1 |
|---|---|
Fórmula molecular |
C14H6N10O13 |
Peso molecular |
522.26 g/mol |
Nombre IUPAC |
3-[5-(3-amino-2,4,6-trinitrophenyl)-1,3,4-oxadiazol-2-yl]-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H6N10O13/c15-9-5(21(29)30)1-3(19(25)26)7(11(9)23(33)34)13-17-18-14(37-13)8-4(20(27)28)2-6(22(31)32)10(16)12(8)24(35)36/h1-2H,15-16H2 |
Clave InChI |
DKHDARWXTIFFRH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C2=NN=C(O2)C3=C(C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
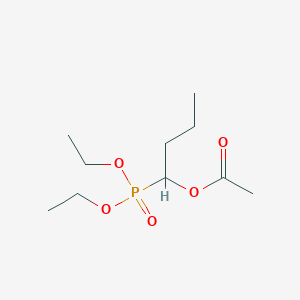
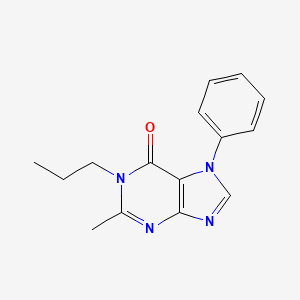
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
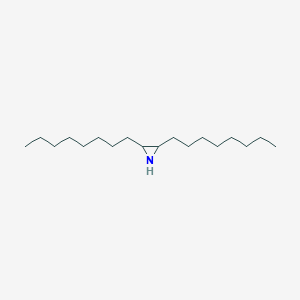

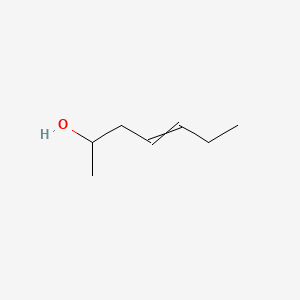
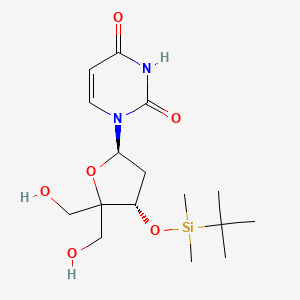
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
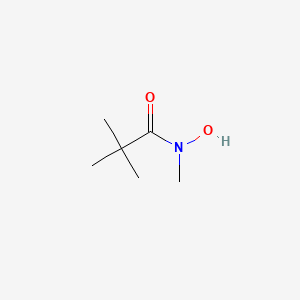
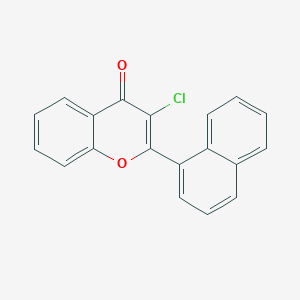
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
